2-(1H-Benzo[d]imidazol-2-yl)ethanamine CAS number and properties
2-(1H-Benzo[d]imidazol-2-yl)ethanamine CAS number and properties
An In-depth Technical Guide to 2-(1H-Benzo[d]imidazol-2-yl)ethanamine
Executive Summary: This document provides a comprehensive technical overview of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine, a key heterocyclic amine within the benzimidazole class of compounds. Benzimidazoles are renowned structural motifs in medicinal chemistry, serving as the core scaffold for numerous therapeutic agents due to their ability to interact with a wide range of biological targets.[1][2] This guide details the compound's fundamental physicochemical properties, outlines a principal synthetic pathway with an exemplary protocol, and discusses its characterization. Furthermore, it explores the extensive applications of the benzimidazole scaffold in drug discovery, supported by established safety and handling protocols. This paper is intended for researchers, medicinal chemists, and professionals in drug development who are interested in leveraging this versatile building block for creating novel therapeutic agents.
Introduction to the Benzimidazole Scaffold
The benzimidazole ring system, an isostere of naturally occurring purines, is a privileged scaffold in drug discovery. This structural feature allows it to readily interact with various biopolymers, leading to a broad spectrum of biological activities.[1] Derivatives of benzimidazole are integral to a number of marketed drugs with applications including antiviral, anticancer, antifungal, and antihistaminic agents.[1][3] 2-(1H-Benzo[d]imidazol-2-yl)ethanamine (also known as 2-(2-Aminoethyl)benzimidazole) represents a foundational molecule in this class. It combines the benzimidazole core with a reactive ethylamine side chain, making it an ideal starting point for the synthesis of more complex and targeted derivatives. Its utility lies in its potential to serve as a versatile synthon for combinatorial chemistry and lead optimization campaigns aimed at discovering new drugs.
Physicochemical Properties and Identifiers
A thorough understanding of a compound's physicochemical properties is critical for its application in research and development. 2-(1H-Benzo[d]imidazol-2-yl)ethanamine is typically encountered as a solid and requires specific storage conditions to maintain its stability.[4][5]
| Identifier | Value |
| IUPAC Name | 2-(1H-benzimidazol-2-yl)ethan-1-amine |
| CAS Number | 29518-68-1 (Free Base)[4][6] |
| 88704-72-7 (Hydrochloride)[7] | |
| 4499-07-4 (Dihydrochloride)[8] | |
| Molecular Formula | C₉H₁₁N₃[4][5] |
| Molecular Weight | 161.20 g/mol [4][5] |
| MDL Number | MFCD00462745[4][5] |
| Physical Form | Solid[5] |
| SMILES | NCCC1=NC2=CC=CC=C2N1[4] |
| InChI Key | GJEPMYMUORZPMP-UHFFFAOYSA-N[5] |
| Storage | Keep in a dark place under an inert atmosphere, 2-8°C.[4] |
Synthesis and Characterization
The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry. The most common and direct route is the Phillips-Ladenburg condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative.
Synthetic Pathway: Phillips-Ladenburg Condensation
The synthesis of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine can be efficiently achieved by the condensation of o-phenylenediamine with β-alanine.[6] This reaction is typically acid-catalyzed and heated to drive the cyclization and dehydration, forming the stable imidazole ring.
Caption: Synthetic workflow for 2-(1H-Benzo[d]imidazol-2-yl)ethanamine.
Exemplary Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1.0 eq) and β-alanine (1.1 eq).
-
Acid Catalyst Addition: Add a suitable solvent and an acid catalyst, such as 4M hydrochloric acid, to the mixture.
-
Reflux: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature. Neutralize the solution with a base (e.g., NaOH or NaHCO₃) to precipitate the product.
-
Isolation: Filter the resulting solid, wash it with cold water, and dry it under a vacuum.
-
Purification: If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-(1H-Benzo[d]imidazol-2-yl)ethanamine.
Characterization Techniques
The identity and purity of the synthesized compound must be confirmed through standard analytical methods. For benzimidazole derivatives, these typically include:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.[9][10]
-
Infrared (IR) Spectroscopy: FT-IR analysis helps identify characteristic functional groups, such as N-H stretches of the amine and imidazole, and C=N bonds within the heterocyclic ring.[9][11]
-
Mass Spectrometry (MS): MS is employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.[9]
Applications in Drug Development
The 2-(1H-Benzo[d]imidazol-2-yl)ethanamine scaffold is a valuable starting point for developing a wide array of therapeutic agents. The primary amino group provides a convenient handle for derivatization, allowing for the exploration of a large chemical space to optimize biological activity.
Caption: Diverse applications of the benzimidazole scaffold in drug discovery.
-
Kinase Inhibitors: Many benzimidazole derivatives have been developed as inhibitors of protein kinases, which are crucial targets in oncology.[2] The scaffold can be modified to fit into the ATP-binding pocket of various kinases.
-
Antiviral Agents: The benzimidazole nucleus is present in inhibitors of viral replication, notably targeting the NS5B polymerase of the Hepatitis C Virus (HCV).[12]
-
GPCR Ligands: The structural similarity to biogenic amines makes this scaffold suitable for developing ligands for G-protein coupled receptors, such as histamine H1 receptors, leading to antihistaminic drugs.[3]
-
Neurodegenerative Diseases: Recently, 2-phenyl-1H-benzo[d]imidazole derivatives have been designed as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in Alzheimer's disease.[13]
Safety and Handling
| Hazard Class | Statement |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[14][15] |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage.[14][15] |
| STOT - Single Exposure | H335: May cause respiratory irritation.[14][15] |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[16][17]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[16][17]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[16][17]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[15][17]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[16][17]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, following the conditions specified by the supplier.[4]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[16]
Conclusion
2-(1H-Benzo[d]imidazol-2-yl)ethanamine is a compound of significant interest due to its versatile benzimidazole core and reactive side chain. Its straightforward synthesis and the proven therapeutic relevance of its derivatives make it a valuable building block in modern medicinal chemistry. From oncology to virology and neurodegenerative diseases, the potential applications are vast. Adherence to proper characterization, safety, and handling protocols is essential for successfully leveraging this scaffold in the pursuit of novel and effective therapeutic agents.
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